2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone
Overview
Description
2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone: is an organic compound that features a dioxolane ring and a furan ring. The presence of these heterocyclic structures makes it an interesting compound for various chemical and industrial applications. The dioxolane ring is known for its stability and utility in protecting groups, while the furan ring is a common motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. This reaction forms the dioxolane ring. The furan ring can be introduced through various methods, including the use of furfural as a starting material.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as toluenesulfonic acid in refluxing toluene allows for the continuous removal of water from the reaction mixture, enhancing the efficiency of the acetalization process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The dioxolane ring can participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted dioxolanes and furans depending on the reagents used
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules. Its stability makes it a valuable protecting group for carbonyl compounds.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological activities. The furan ring is a common motif in many bioactive molecules, making this compound a useful intermediate in drug discovery.
Industry: In the industrial sector, 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone is used in the synthesis of polymers and as a solvent in various chemical processes. Its stability and reactivity make it suitable for use in coatings, adhesives, and other materials .
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring can be formed and cleaved under specific conditions, allowing for the selective protection and deprotection of functional groups during chemical synthesis. The furan ring can participate in various chemical reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog that lacks the furan ring.
1,3-Dioxane: Similar in structure but with a six-membered ring.
Furfural: Contains the furan ring but lacks the dioxolane moiety.
Uniqueness: 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone is unique due to the combination of the dioxolane and furan rings. This dual functionality provides enhanced stability and reactivity, making it a versatile compound in both synthetic and industrial applications .
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(furan-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7(8-2-1-3-11-8)6-9-12-4-5-13-9/h1-3,9H,4-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVDHVIPMGENMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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